molecular formula C6H3BrN2O2S B2459354 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 41102-02-7

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2459354
Key on ui cas rn: 41102-02-7
M. Wt: 247.07
InChI Key: XTTGKZVCJRAADD-UHFFFAOYSA-N
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Patent
US09434742B1

Procedure details

To 100 mL glass tube containing thieno[3,2-d]pyrimidin-2,4-dione 4 (5.88 g, 34.86 mmol), AcOH (60 mL) and bromine (3.6 mL, 69.72 mmol) were added and the tube capped. The sealed tube was stirred in a preheated oil bath at 90° C. for 24 h. An additional portion of bromine (3.6 mL, 69.72 mmol) was added to the sealed tube and mixture stirred for another 24 h at 90° C. The AcOH was evaporated to obtain a solid residue to which water was added (200 mL) and the suspension filtered and residue washed repeatedly with water and dried under vacuum to obtain 8 as an off-white solid (8.07 g, 32.67 mmol, 94%). Mp 251.0-252.9° C. 1H NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H), 11.40 (br s, 1H, NH), 11.58 (br s, 1H, NH). 13C NMR (100 MHz, DMSO-d6): δ 99.6, 112.1, 133.4, 145.1, 152.1, 159.0. FAB-MS m/z for C6H3BrN2O2S calculated [M+H]+ 246.9171. found 246.9175 (79Br), 248.9161 (81Br).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[C:4](=[O:10])[NH:3][C:2]1=[O:11].[Br:12]Br>CC(O)=O>[Br:12][C:7]1[C:6]2[NH:1][C:2](=[O:11])[NH:3][C:4](=[O:10])[C:5]=2[S:9][CH:8]=1

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
N1C(NC(C2=C1C=CS2)=O)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The sealed tube was stirred in a preheated oil bath at 90° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the tube capped
STIRRING
Type
STIRRING
Details
stirred for another 24 h at 90° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The AcOH was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a solid residue to which water
ADDITION
Type
ADDITION
Details
was added (200 mL)
FILTRATION
Type
FILTRATION
Details
the suspension filtered
WASH
Type
WASH
Details
residue washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CSC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.67 mmol
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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